3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one
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Description
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
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Scientific Research Applications
Twisted-Intramolecular-Charge-Transfer (TICT) Based Fluorescent Thermometer
The study by Cheng Cao et al. (2014) explores a fluorescent dye that exhibits unusual intensification of fluorescence with temperature increase, leading to stronger TICT emissions. This dye can ratiometrically detect temperature changes, demonstrating its application in temperature-sensitive environments (Cao et al., 2014).
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)
Research by Grunewald et al. (2006) investigates 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides as potent and selective inhibitors of PNMT. This study highlights the therapeutic potential of these compounds in crossing the blood-brain barrier and inhibiting PNMT, an enzyme involved in stress response (Grunewald et al., 2006).
Halogen Exchange for Fluorinated Compounds Synthesis
The work of Hamer et al. (2010) demonstrates the synthesis of 2-fluoroquinoline and 2,6-difluoropyridine through a halogen exchange process. This method offers a pathway to synthesize fluorinated compounds, which are significant in medicinal chemistry and material science (Hamer et al., 2010).
Broad-Spectrum Antibacterial Agents
A study by Goueffon et al. (1981) discusses the synthesis and application of a quinolone derivative as a broad-spectrum antibacterial agent. This compound shows promise in treating systemic infections due to its antibacterial activity and pharmacokinetic profiles (Goueffon et al., 1981).
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-5-10-28-16-25(33(31,32)24-12-17(2)8-9-19(24)4)26(30)20-13-21(27)23(14-22(20)28)29-11-6-7-18(3)15-29/h8-9,12-14,16,18H,5-7,10-11,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWMHQUKSZXFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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